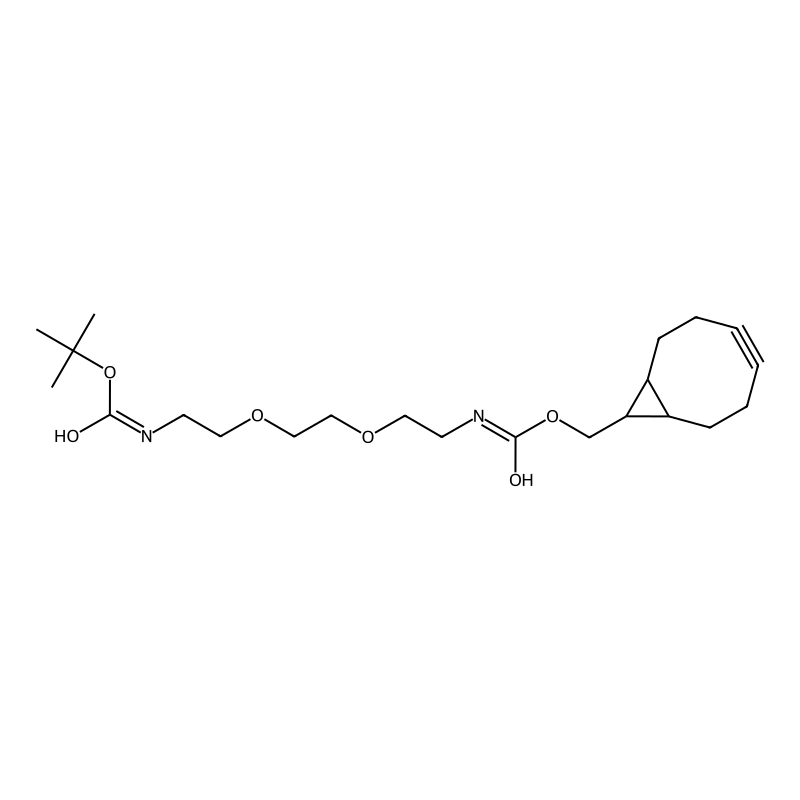

exo-BCN-PEG2-Boc-Amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Bioconjugation Tool

Exo-BCN-PEG2-Boc-Amine is a PEG (Polyethylene Glycol) derivative. PEGs are hydrophilic polymers commonly used in bioconjugation reactions to enhance the water solubility, stability, and biocompatibility of biomolecules []. Exo-BCN-PEG2-Boc-Amine possesses two key functional groups:

BCN group (Barbituric Acid Cyclen)

This group can react with azide-tagged biomolecules through a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. SPAAC is a powerful bioconjugation technique known for its high efficiency and specificity under physiological conditions [].

Boc-protected amine (tert-Butyloxycarbonyl protected amine)

The Boc group protects the amine functionality, allowing for targeted chemical modifications later. The Boc group can be readily removed under mild acidic conditions, revealing a free amine group for further conjugation reactions [].

- Click Chemistry: The BCN moiety allows for efficient and selective reactions with azides through copper-free click chemistry, which is advantageous in biological settings where copper can be toxic.

- Deprotection Reaction: The Boc group can be removed under acidic conditions, yielding an amine that can participate in further coupling reactions with various biomolecules or polymers .

The biological activity of exo-BCN-PEG2-Boc-Amine is primarily linked to its potential use in drug delivery systems and bioconjugation. The PEG component enhances solubility and biocompatibility, while the BCN group enables targeted delivery by facilitating the formation of stable conjugates with therapeutic agents. Its ability to form stable linkages without the need for metal catalysts makes it particularly suitable for use in sensitive biological environments .

Synthesis of exo-BCN-PEG2-Boc-Amine typically involves:

- Formation of the PEG Derivative: Starting from commercially available PEG, the BCN group is introduced through a reaction with appropriate precursors.

- Boc Protection: The amine functionality is protected using tert-butyloxycarbonyl chloride to yield the Boc-protected amine derivative.

- Purification: The final product is purified through methods such as precipitation or chromatography to obtain high purity suitable for research and application .

exo-BCN-PEG2-Boc-Amine has a wide range of applications, including:

- Drug Delivery: Its PEG component enhances the pharmacokinetics of drugs by improving solubility and reducing immunogenicity.

- Bioconjugation: Useful in linking biomolecules such as proteins, peptides, or nucleic acids due to its selective reactivity.

- Diagnostics: Employed in the development of diagnostic agents that require stable conjugation to biomolecules for imaging or detection purposes .

Interaction studies involving exo-BCN-PEG2-Boc-Amine focus on its reactivity with azides and other functional groups. These studies demonstrate the efficiency of click chemistry reactions, showing rapid formation of stable conjugates under physiological conditions. Additionally, investigations into its biocompatibility and cellular uptake are crucial for understanding its potential in therapeutic applications .

When comparing exo-BCN-PEG2-Boc-Amine to similar compounds, several notable derivatives emerge:

| Compound Name | Key Features | Uniqueness |

|---|---|---|

| endo-BCN-PEG2-Amine | Contains an endo configuration of BCN | Different stereochemistry affects reactivity |

| BCN-O-PNB | Alkyl/ether-based linker for PROTACs | Specifically designed for targeted protein degradation |

| Azide-PEG2-Amine | Contains azide functionality | Reactivity with BCN differs significantly |

The uniqueness of exo-BCN-PEG2-Boc-Amine lies in its combination of properties that allow for efficient bioconjugation without the need for toxic catalysts, making it particularly valuable in biological applications .

Stepwise Synthesis Protocol

The synthesis of exo-bicyclononyne-polyethylene glycol-tert-butoxycarbonyl-amine represents a multistep synthetic approach that integrates three distinct chemical moieties into a single bioconjugation reagent [1] [2]. The compound possesses a molecular formula of C22H36N2O6 with a molecular weight of 424.53 g/mol, and is characterized by the Chemical Abstracts Service number 1807501-87-6 [1] [2] [3]. The systematic chemical name is tert-butyl N-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethyl]carbamate [5].

Polyethylene Glycol Backbone Preparation

The polyethylene glycol backbone formation serves as the foundational step in the synthesis of exo-bicyclononyne-polyethylene glycol-tert-butoxycarbonyl-amine [4]. The ethoxylation process for polyethylene glycol synthesis employs triethylene glycol as an initiator, with ethylene oxide serving as the primary reactant [21]. The reaction temperature for ethoxylation ranges from 110°C to 160°C, with optimal conditions typically maintained at 110°C [21]. The reaction pressure is controlled between 0.2 to 0.6 megapascals, with most efficient reactions occurring at pressures not exceeding 0.4 megapascals [21].

The catalytic system for polyethylene glycol synthesis utilizes a mixture of sodium hydroxide and potassium hydroxide in a 1:1 mass ratio, with approximately 100 milligrams of catalyst per 20 grams of triethylene glycol [21]. The reaction time varies from 1 to 6 hours depending on the desired molecular weight, with shorter reaction times of approximately 3 hours yielding lower molecular weight polyethylene glycol derivatives [21]. The process involves nitrogen replacement in the reactor vessel, followed by dropwise addition of ethylene oxide while maintaining controlled pressure conditions [21].

| Parameter | Specification | Reference |

|---|---|---|

| Reaction Temperature | 110°C - 160°C | [21] |

| Optimal Temperature | 110°C | [21] |

| Reaction Pressure | 0.2 - 0.6 MPa | [21] |

| Optimal Pressure | ≤ 0.4 MPa | [21] |

| Catalyst Ratio (NaOH:KOH) | 1:1 mass ratio | [21] |

| Catalyst Amount | 100 mg per 20 g initiator | [21] |

| Reaction Time | 1 - 6 hours | [21] |

Alternative synthetic approaches for polyethylene glycol backbone preparation include enzyme-catalyzed methods using Candida antarctica lipase B [4]. This method employs tert-butyloxycarbonyl-protected β-alanine or L-alanine with polyethylene glycol 2050 under mild conditions [4]. The enzyme-catalyzed reaction demonstrates full conversion for protected β-alanine according to nuclear magnetic resonance analysis, while protected L-alanine shows less than complete conversion due to steric hindrance from the methyl side group [4].

Bicyclononyne Group Incorporation

The bicyclononyne group incorporation involves the synthesis of bicyclo[6.1.0]non-4-yne derivatives through established cyclopropanation methodology [26]. The bicyclononyne synthesis begins with the dropwise addition of ethyl diazoacetate to a large excess of 1,5-cyclooctadiene in the presence of rhodium acetate [26]. This reaction produces a mixture of diastereomeric compounds exo-5 and endo-5 in a 2:1 ratio, which are readily separated by chromatography on silica gel with a combined yield of 76% [26].

The subsequent conversion of individual stereoisomers to the corresponding hydroxyalkynes involves a three-step reaction sequence consisting of ester group reduction, bromination, and elimination [26]. This sequence is completed within eight hours and requires only a single purification step [26]. The desired bicyclo[6.1.0]non-4-yn-9-ol is obtained in 61% overall yield after purification [26].

Mechanochemical synthesis approaches for bicyclononyne derivatives have been developed utilizing solvent-free conditions with high-speed vibration milling [11]. This method represents an environmentally friendly alternative to traditional solution-phase synthesis and demonstrates the versatility of bicyclononyne preparation methods [11]. The bicyclononyne derivatives exhibit low hydrophobicity and demonstrate rapid cycloaddition reactions with azides and nitrones, making them suitable for bioorthogonal applications [11] [14].

tert-Butoxycarbonyl Protection Strategies

The tert-butoxycarbonyl protection of amine groups represents a critical step in the synthesis of exo-bicyclononyne-polyethylene glycol-tert-butoxycarbonyl-amine [10]. The tert-butoxycarbonyl group serves as an acid-labile protecting group that provides stability to the amine functionality during subsequent synthetic transformations [10]. The protection reaction typically involves the treatment of the amine substrate with di-tert-butyl dicarbonate in the presence of a suitable base [10].

Common methods for tert-butoxycarbonyl protection include the rapid stirring of a mixture containing the amine and di-tert-butyl dicarbonate suspended in water at ambient temperature [10]. Alternative approaches involve heating the amine with di-tert-butyl dicarbonate in tetrahydrofuran at 40°C [10]. A third method employs the addition of the amine to sodium hydroxide and di-tert-butyl dicarbonate in a water-tetrahydrofuran mixture at 0°C, followed by warming to ambient temperature [10].

Polyethylene glycol-mediated tert-butoxycarbonyl protection has been developed as an efficient and environmentally friendly protocol [7]. This method utilizes polyethylene glycol 400 under solvent-free conditions at room temperature, achieving excellent yields within 5 minutes [7]. The reaction demonstrates broad applicability to both aromatic and aliphatic amines with high efficiency [7].

Critical Reaction Parameters

Solvent Systems and Temperature Optimization

The optimization of solvent systems and temperature conditions plays a crucial role in the successful synthesis of exo-bicyclononyne-polyethylene glycol-tert-butoxycarbonyl-amine [22] [25]. Thermal methods for tert-butoxycarbonyl deprotection require temperatures of approximately 150°C or higher for practically useful reaction rates [22]. Some substrates may undergo tert-butoxycarbonyl removal at temperatures around 100°C, though reaction times extend to 2-3 days [22].

High-temperature tert-butoxycarbonyl deprotection in flow systems has been demonstrated using acetonitrile as the solvent without acidic conditions or additional workups [25]. This method affords qualitative yields of deprotected substrates within minutes and enables highly efficient multistep reaction sequences without extraction or isolation between steps [25]. The system provides a simplified approach to tert-butoxycarbonyl removal while maintaining substrate integrity [25].

Solvent-free conditions have been explored for polyethylene glycol-based reactions, demonstrating superior results compared to traditional solvent-based approaches [7]. The study indicates that reactions proceed optimally under solvent-free conditions rather than in organic solvents [7]. Polyethylene glycol 400 serves as both reaction medium and catalyst, with optimal results achieved using 0.55 milliliters of polyethylene glycol 400 for 3 millimoles of substrate [7].

| Solvent System | Temperature | Time | Yield | Reference |

|---|---|---|---|---|

| Acetonitrile | 150°C+ | Minutes | Qualitative | [25] |

| Solvent-free (PEG 400) | Room temperature | 5 minutes | Excellent | [7] |

| Water | 100°C | 2-3 days | Variable | [22] |

| Tetrahydrofuran | 40°C | Standard | Good | [10] |

Purification Techniques

Purification techniques for polyethylene glycol derivatives require specialized approaches due to the unique properties of these compounds [39] [40]. Preparative purification methods for polyethylene glycol derivatives at preparative scale utilize polystyrene-divinylbenzene beads with ethanol-water eluent systems [39]. This chromatographic approach achieves target products with purity greater than 99% at gram scale in a single step [39].

High-performance size-exclusion chromatography using TSK-GEL G4000PW(XL) columns provides effective separation of polyethylene glycol derivatives with average molecular masses of 2000 and 3350 daltons [40]. The separation mechanism involves ion-exchange interactions as the primary retention mechanism, with retention volume decreasing when salt concentrations are added to the mobile phase [40]. The retention behavior varies with the pH of the eluent, and organic modifiers affect the chromatographic behavior of polyethylene glycol compounds [40].

Precipitation techniques offer alternative purification approaches for polyethylene glycol derivatives [42] [45]. Precipitation-formed polyethylene glycol microgels demonstrate uniform shape and size with low polydispersity index without requiring organic solvents or stabilizers [42] [45]. The mild conditions of precipitation reactions, combined with customizable properties, make these techniques applicable for various purification scenarios [42] [45].

Column chromatography methods enhanced with polyethylene glycol modulation have been developed for complex purification challenges [43]. The inclusion of polyethylene glycol in chromatography buffers modulates elution profiles, resulting in significantly improved resin binding capacity, product purity, and yield [43]. These methods have been optimized for both hydroxyapatite and ion exchange chromatography [43].

Structural Validation Methods

Nuclear Magnetic Resonance Analysis

Nuclear magnetic resonance spectroscopy serves as the primary analytical technique for structural validation of exo-bicyclononyne-polyethylene glycol-tert-butoxycarbonyl-amine and related compounds [27] [28]. Proton nuclear magnetic resonance analysis of polyethylene glycol conjugates provides critical information regarding molecular weight, purity, and functionalization [27]. The characteristic polyethylene glycol signals appear as distinct peaks in the proton nuclear magnetic resonance spectrum, with the repeating monomer unit exhibiting specific chemical shift patterns [27].

The molecular weight determination of polyethylene glycol derivatives relies on comparing the integration of terminal functional groups to the repeating ethylene oxide units [27]. Carbon-13 nuclear magnetic resonance coupling creates satellite peaks positioned at ±70 Hz from the central peak, corresponding to the naturally occurring 1.1% carbon-13 isotope [27]. These satellite peaks provide enhanced accuracy for molecular weight calculations compared to traditional integration methods [27].

Polyethylene glycol compounds demonstrate narrow nuclear magnetic resonance line widths and resonate at distinct frequencies from most biochemical signals [28]. The detection limit for polyethylene glycol by nuclear magnetic resonance spectroscopy reaches concentrations as low as 10 micrograms per milliliter in biological fluids [28]. Enhanced sensitivity is achieved using carbon-13 enriched polyethylene glycol combined with double quantum filters to remove proton signals from non-carbon-13 labeled species [28].

| Nuclear Magnetic Resonance Parameter | Specification | Reference |

|---|---|---|

| Detection Limit | 10 μg/mL | [28] |

| Carbon-13 Coupling Distance | ±70 Hz | [27] |

| Carbon-13 Natural Abundance | 1.1% | [27] |

| Line Width Characteristics | Narrow | [28] |

Diffusion-ordered spectroscopy techniques utilizing polyethylene glycol as a resolving additive enable the analysis of complex mixtures [31]. This approach allows extraction of individual spectra from mixture components with differing polarity, significantly simplifying nuclear magnetic resonance analysis of complex samples [31]. The resolving power of polyethylene glycol-assisted diffusion-ordered spectroscopy has been demonstrated with natural product mixtures [31].

Mass Spectrometric Characterization

Mass spectrometric characterization of exo-bicyclononyne-polyethylene glycol-tert-butoxycarbonyl-amine employs advanced techniques to address the analytical challenges posed by polyethylene glycol polydispersity [36] [38]. High-resolution quadrupole time-of-flight mass spectrometry coupled with electrospray ionization provides comprehensive quantitative analysis capabilities [36]. The molecular weight polydispersity of polyethylene glycol, combined with the tendency to acquire multiple positive charges, creates mass spectral congestion that requires specialized analytical approaches [38].

Data-independent acquisition methods using liquid chromatography electrospray ionization quadrupole time-of-flight mass spectrometry enable simultaneous determination of polyethylene glycol derivatives and their breakdown products [36]. The technique generates precursor ions in the first quadrupole, fragments them to product ions in the collision cell, and subjects them to time-of-flight separation [36]. High-resolution polyethylene glycol-related product ions appear at mass-to-charge ratios of 89.0611, 133.0869, 177.1102, 221.1366, 265.1622, 309.1878, and 353.2108, corresponding to fragments containing various numbers of ethylene oxide subunits [36].

TripleTOF mass spectrometry systems provide excellent solutions for characterization of intact polyethylene glycol derivatives with robust performance [38]. Post-column infusion of amines reduces charge complexity and enhances mass spectrum quality [38]. The 44-dalton mass difference attributed to individual ethylene glycol units becomes clearly visible in deconvoluted spectra [38].

| Mass Spectrometric Parameter | Value | Reference |

|---|---|---|

| PEG Fragment m/z 1 | 89.0611 | [36] |

| PEG Fragment m/z 2 | 133.0869 | [36] |

| PEG Fragment m/z 3 | 177.1102 | [36] |

| PEG Fragment m/z 4 | 221.1366 | [36] |

| PEG Fragment m/z 5 | 265.1622 | [36] |

| Ethylene Glycol Unit Mass | 44 Da | [38] |

Molecular mass reconstruction tools in specialized software enable accurate mass assignment even for highly heterogeneous samples [38]. The expanded view of deconvoluted spectra clearly demonstrates the 44-dalton differences corresponding to individual ethylene glycol units [38]. High mass accuracy and high resolution time-of-flight mass spectrometry data provide high confidence in intact mass identification [38].

Molecular Weight and Formula Analysis

exo-BCN-PEG2-Boc-Amine exhibits distinct molecular characteristics that define its chemical identity and functional properties. The compound possesses a molecular formula of C22H36N2O6 with a molecular weight of 424.54 g/mol [1] [2] [3]. The exact mass has been determined to be 424.257324 Da through high-resolution mass spectrometry analysis [2]. This molecular composition reflects the complex structure incorporating bicyclononyne (BCN), polyethylene glycol (PEG2), and tert-butoxycarbonyl (Boc) protecting group functionalities.

The compound is registered under CAS number 1807501-87-6 [1] [4] [2] and assigned MDL number MFCD27635178 [3] [5]. The systematic IUPAC nomenclature designates this compound as tert-butyl N-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethyl]carbamate [3] [5], which accurately describes the structural arrangement of functional groups and their connectivity.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C22H36N2O6 | [1] [2] [3] |

| Molecular Weight | 424.54 g/mol | [1] [2] [3] |

| Exact Mass | 424.257324 Da | [2] |

| CAS Number | 1807501-87-6 | [1] [4] [2] |

| MDL Number | MFCD27635178 | [3] [5] |

The elemental composition reveals a carbon content of 62.24%, hydrogen content of 8.55%, nitrogen content of 6.60%, and oxygen content of 22.61% [6]. This distribution reflects the predominance of the organic scaffold with significant oxygen content contributed by the polyethylene glycol spacer and carbamate functionalities.

Thermal Behavior

Boiling Point and Melting Characteristics

The thermal profile of exo-BCN-PEG2-Boc-Amine demonstrates remarkable stability under standard atmospheric conditions. The compound exhibits a boiling point of 572.7±40.0°C at 760 mmHg [1] [2] [7], indicating exceptional thermal stability that significantly exceeds typical handling and storage temperatures. This elevated boiling point is characteristic of compounds containing multiple hydrogen bonding sites and high molecular weight organic frameworks.

The flash point has been determined to be 300.2±27.3°C [1] [2] [7], which positions this compound in a relatively safe category for laboratory handling, as it poses minimal fire hazard under normal operational conditions. The vapor pressure at 25°C is extremely low at 0.0±1.6 mmHg [2] [7], indicating negligible volatility at room temperature, which contributes to its stability during storage and handling procedures.

Physical state characterization reveals that exo-BCN-PEG2-Boc-Amine exists as a solid powder at room temperature [1] [7]. The compound maintains its solid form across a wide temperature range, transitioning to liquid phase only at elevated temperatures approaching its melting point.

| Thermal Property | Value | Reference |

|---|---|---|

| Boiling Point | 572.7±40.0°C at 760 mmHg | [1] [2] [7] |

| Flash Point | 300.2±27.3°C | [1] [2] [7] |

| Vapor Pressure (25°C) | 0.0±1.6 mmHg | [2] [7] |

| Physical State | Solid powder | [1] [7] |

Thermal Degradation Patterns

The thermal degradation behavior of exo-BCN-PEG2-Boc-Amine is primarily governed by the thermal lability of its protecting group components, particularly the tert-butoxycarbonyl (Boc) moiety. Research on similar Boc-containing compounds indicates that thermal deprotection of the Boc group typically occurs at temperatures around 150-200°C [8] [9] [10]. This process involves the elimination of isobutylene and carbon dioxide, resulting in the formation of the corresponding free amine.

Thermogravimetric analysis studies on related methacrylate polymers containing tert-butoxycarbonyl moieties have demonstrated that Boc group deprotection occurs at approximately 200°C, accompanying quantitative elimination of isobutylene and carbon dioxide, independent of the structures of the repeating units [9] [10]. The thermal decomposition mechanism proceeds through fragmentation pathways that generate volatile byproducts while leaving the core molecular structure intact until higher temperatures are reached.

The overall thermal degradation onset for the complete molecular framework occurs at temperatures exceeding 300°C [1] [2], indicating that the compound maintains structural integrity well beyond the Boc deprotection temperature. This thermal stability window provides a practical operating range for synthetic applications requiring elevated temperatures while preserving the essential molecular functionality.

Storage recommendations specify maintenance at -20°C [3] [11] [12] [13] to ensure long-term stability, while shipping can be conducted at room temperature to 2-8°C [5] [14] without compromising compound integrity. These temperature guidelines reflect the balance between thermal stability and optimization of shelf life for research applications.

Solubility Profile

Organic Solvent Compatibility

exo-BCN-PEG2-Boc-Amine demonstrates excellent solubility characteristics in a wide range of organic solvents commonly employed in synthetic organic chemistry. The compound exhibits high solubility in dimethyl sulfoxide (DMSO) [7] [15] [16] [17], which serves as the primary solvent for stock solution preparation and synthetic manipulations. This solubility in DMSO is attributed to the polar nature of the PEG spacer and the carbamate functionalities, which can engage in dipolar interactions with the sulfoxide moiety.

Tetrahydrofuran (THF) provides excellent solvation for this compound [15] [16], making it suitable for reactions requiring anhydrous conditions and compatibility with organometallic reagents. Similarly, acetonitrile serves as an effective solvent [15] [16], particularly beneficial for reactions requiring moderate polarity and good dissolving power for both organic and inorganic substrates.

Dimethylformamide (DMF) compatibility [7] [15] [16] extends the utility of this compound to amide coupling reactions and other transformations requiring polar aprotic conditions. Dichloromethane (DCM) solubility [15] [16] enables purification procedures and reactions requiring non-coordinating solvents with moderate polarity.

| Solvent | Solubility | Applications | Reference |

|---|---|---|---|

| DMSO | Excellent | Stock solutions, general synthesis | [7] [15] [16] [17] |

| THF | Excellent | Anhydrous reactions, organometallics | [15] [16] |

| Acetonitrile | Excellent | Moderate polarity reactions | [15] [16] |

| DMF | Excellent | Amide coupling, polar reactions | [7] [15] [16] |

| DCM | Excellent | Purification, non-coordinating medium | [15] [16] |

The broad organic solvent compatibility of exo-BCN-PEG2-Boc-Amine facilitates its integration into diverse synthetic protocols and purification procedures. The LogP value of 2.83 [1] [2] [7] indicates moderate lipophilicity, balancing hydrophobic and hydrophilic character to enable interaction with both polar and nonpolar environments.

Aqueous Phase Behavior

The aqueous solubility profile of exo-BCN-PEG2-Boc-Amine reflects the competing influences of its hydrophilic polyethylene glycol spacer and hydrophobic bicyclononyne and tert-butyl protecting group components. Water solubility is limited [7] [18], as the overall molecular structure contains significant hydrophobic regions that impede complete dissolution in purely aqueous media.

The polyethylene glycol PEG2 spacer contributes hydrophilic character through its ether oxygen atoms, which can participate in hydrogen bonding with water molecules [18]. However, this hydrophilic contribution is insufficient to overcome the hydrophobic influence of the bicyclononyne ring system and the bulky tert-butyl group, resulting in overall poor aqueous solubility.

Ethanol demonstrates moderate solubility [7] [18], reflecting the enhanced solvation capability of alcoholic solvents compared to water. The hydroxyl group in ethanol can engage in hydrogen bonding while the ethyl group provides some compatibility with the hydrophobic portions of the molecule.

Diethyl ether exhibits poor solubility [18], which is consistent with the general incompatibility of polyethylene glycol derivatives with aliphatic ethers. This poor ether solubility can be advantageous for extraction and purification procedures where selective partitioning is desired.

| Aqueous System | Solubility | Mechanism | Reference |

|---|---|---|---|

| Pure Water | Limited | PEG hydrophilicity vs. hydrophobic regions | [7] [18] |

| Ethanol | Moderate | Enhanced hydrogen bonding capability | [7] [18] |

| Aqueous Buffers | Limited | Similar to pure water behavior | [7] |

| Diethyl Ether | Poor | Incompatible with PEG derivatives | [18] |

For biological applications requiring aqueous compatibility, formulation strategies typically involve mixed solvent systems or surfactant-mediated solubilization. Common formulations include DMSO/aqueous buffer mixtures or the use of solubilizing agents such as Tween-80 to enhance dispersion in biological media [17].

Purity

XLogP3

Exact Mass

Appearance

Storage

Dates

2: Harrison E, Coulter JA, Dixon D. Gold nanoparticle surface functionalization: mixed monolayer versus hetero bifunctional peg linker. Nanomedicine (Lond). 2016 Apr;11(7):851-65. Review. PubMed PMID: 27021417.

3: Augusto MT, Hollmann A, Porotto M, Moscona A, Santos NC. Antiviral Lipopeptide-Cell Membrane Interaction Is Influenced by PEG Linker Length. Molecules. 2017 Jul 15;22(7). pii: E1190. doi: 10.3390/molecules22071190. PubMed PMID: 28714870; PubMed Central PMCID: PMC5776016.

4: Tuma R, Russell M, Rosendahl M, Thomas GJ Jr. Solution conformation of the extracellular domain of the human tumor necrosis factor receptor probed by Raman and UV-resonance Raman spectroscopy: structural effects of an engineered PEG linker. Biochemistry. 1995 Nov 21;34(46):15150-6. PubMed PMID: 7578129.

5: Kanazaki K, Sano K, Makino A, Yamauchi F, Takahashi A, Homma T, Ono M, Saji H. Feasibility of poly(ethylene glycol) derivatives as diagnostic drug carriers for tumor imaging. J Control Release. 2016 Mar 28;226:115-23. doi:10.1016/j.jconrel.2016.02.017. Epub 2016 Feb 8. PubMed PMID: 26869546.